molecular formula C18H24N2O4 B2428225 Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2309310-00-5

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2428225
CAS No.: 2309310-00-5
M. Wt: 332.4
InChI Key: HYCGBWLGFRRFQQ-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole ring system attached to a piperidine ring, which is further substituted with a methoxypyrrolidine group. The unique structure of this compound makes it an interesting subject for study in organic chemistry, pharmacology, and materials science.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-15-6-9-20(11-15)14-4-7-19(8-5-14)18(21)13-2-3-16-17(10-13)24-12-23-16/h2-3,10,14-15H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGBWLGFRRFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The methoxypyrrolidine group is then added via a nucleophilic addition reaction. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit potent antibacterial properties. For instance, derivatives of benzo[d][1,3]dioxol-5-yl have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that specific derivatives displayed significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 80 nM against Sarcina and Staphylococcus aureus .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective properties. Compounds similar to benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone may modulate neuroinflammatory pathways, which are critical in neurodegenerative diseases like Alzheimer's. The dioxole moiety is known for its interactions with neurotransmitter receptors, potentially influencing neuroinflammatory responses .

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to the carbamate functional group. This feature allows it to undergo hydrolysis, releasing biologically active amines that can modulate various biochemical pathways. Such activity is particularly relevant in developing treatments for diseases involving dysregulated enzyme functions .

Antioxidant Activity

Compounds with dioxole structures are recognized for their antioxidant properties, which help reduce oxidative stress within cells. This characteristic is essential in therapeutic strategies aimed at mitigating oxidative damage associated with various diseases .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Benzo[d][1,3]dioxole Moiety : Electrophilic aromatic substitution or similar reactions are commonly employed.
  • Carbamate Formation : The final step involves reacting the intermediate with a suitable isocyanate or carbamoylating agent .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Efficacy

A series of derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. The results indicated high efficacy against both Gram-positive and Gram-negative bacteria, with specific derivatives showing MIC values significantly lower than standard antibacterial drugs .

Case Study 2: Neuroprotective Mechanisms

Research into similar compounds has highlighted their ability to modulate inflammatory pathways in neuronal cells. These findings suggest that such compounds could be further developed for therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.

    4-Amino-2-(trifluoromethyl)benzonitrile: A compound with a similar aromatic ring system but different functional groups and uses.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is unique due to its combination of a benzo[d][1,3]dioxole ring, a piperidine ring, and a methoxypyrrolidine group. This combination of structural features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17_{17}H21_{21}N2_{2}O3_{3}
  • Molecular Weight : 287.3535 g/mol
  • CAS Registry Number : 23512-46-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxole ring and subsequent functionalization with piperidine and pyrrolidine moieties. The detailed synthetic pathway is crucial for understanding its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives have been synthesized that exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
Doxorubicin (control)HepG27.46
HCT1168.29
MCF74.56

These results indicate that certain derivatives of benzo[d][1,3]dioxole can outperform established chemotherapeutic agents like doxorubicin in terms of potency.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : The compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Assessment using annexin V-FITC staining has demonstrated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis via flow cytometry has revealed that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects.

Case Studies

A notable study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer activity. The study utilized several in vitro assays to assess cytotoxicity against human cancer cell lines and normal cells:

  • Cytotoxicity Assay : Compounds were tested using the SRB assay to determine their IC50_{50} values.
  • Mechanistic Studies : Further investigations included Western blot analysis to evaluate the expression levels of apoptosis-related proteins such as Bax and Bcl-2.

Q & A

Q. What synthetic strategies are optimal for preparing benzo[d][1,3]dioxol-5-yl-piperidinyl methanone derivatives, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves coupling substituted benzoic acids with piperidine/pyrrolidine precursors via amide or ketone bond formation. For example, nucleophilic acyl substitution using activated carboxylic acids (e.g., acid chlorides) with piperidine derivatives under basic conditions (e.g., Et3N) in anhydrous solvents (e.g., CH2Cl2) achieves yields >70% . Purification via column chromatography (n-hexane/EtOAC gradients) and recrystallization improves purity (>95% by HPLC). Optimization of stoichiometry (1:1.2 molar ratio of acid to amine) and temperature (0°C to room temperature) minimizes side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key for verifying substituent environments (e.g., methoxy groups at δ 3.82–3.89 ppm, piperidine protons at δ 1.72–2.06 ppm) .
  • HPLC : Validates purity (>95% peak area at 254 nm) and retention time consistency (e.g., 11.35–13.04 minutes) .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., C: 72.04% vs. 71.67% in compound 22b) may indicate residual solvents or incomplete reactions, necessitating repeated purifications .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve:
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C for most analogs) .
  • Light/Heat Exposure Tests : Monitor degradation via HPLC after 1–4 weeks at 40°C/75% RH. Piperidine derivatives with electron-withdrawing groups (e.g., nitro) show reduced stability compared to methoxy-substituted analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability, blood-brain barrier penetration). For example, MAGL inhibitors like JJKK-048 show nanomolar IC50 in vitro but require dose optimization in rodents (e.g., 10 mg/kg i.p.) to achieve brain exposure. Ex vivo autoradiography or LC-MS quantification of 2-AG levels validates target engagement . Conflicting data may also stem from assay conditions (e.g., enzyme vs. cell-based assays), requiring orthogonal validation via siRNA knockdown .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Piperidine/Pyrrolidine Modifications : Replacing 3-methoxypyrrolidine with 4-fluorophenyl groups (as in (±)-7) enhances MAGL inhibition (IC50 from 10 nM to 2 nM) by improving hydrophobic interactions .
  • Benzodioxole Substituents : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position increases metabolic stability (t1/2 > 2 hours in microsomes) .
  • Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities to MAGL’s catalytic triad (Ser122, Asp239, His269) .

Q. What experimental designs address elemental analysis discrepancies in synthesized batches?

  • Methodological Answer : Discrepancies (e.g., N: 12.60% observed vs. 12.38% calculated) are resolved by:
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C27H23N4O5 with Δ < 5 ppm error) to rule out impurities .
  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) : Identifies volatile residues (e.g., EtOAc, hexane) contributing to mass loss .
  • Repeat Synthesis : Adjust reaction time (e.g., from 12 to 24 hours) or use scavengers (e.g., molecular sieves) to drive reactions to completion .

Key Notes

  • Contradictions : Variability in biological assays (e.g., enzyme vs. cell-based) necessitates cross-validation with orthogonal methods (e.g., radiolabeled tracer studies) .
  • Advanced Purification : Use preparative HPLC (C18 columns, 0.1% TFA/ACN gradients) for challenging separations of diastereomers .

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